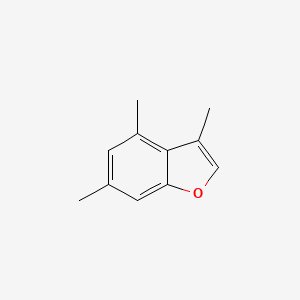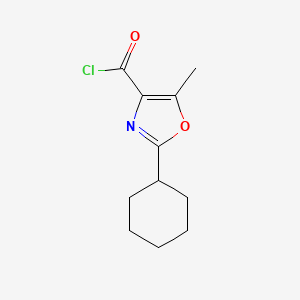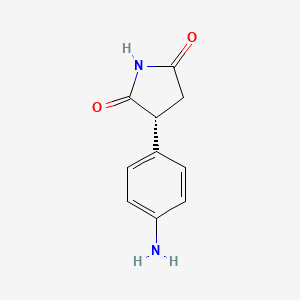
(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with an aminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione typically involves the reaction of a suitable pyrrolidine derivative with an aminophenyl compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
(3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-(4-Aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (3R)-3-(4-Methylphenyl)pyrrolidine-2,5-dione
- (3R)-3-(4-Hydroxyphenyl)pyrrolidine-2,5-dione
- (3R)-3-(4-Chlorophenyl)pyrrolidine-2,5-dione
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
157984-87-7 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
(3R)-3-(4-aminophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
AFLGSUFOCCZEEZ-MRVPVSSYSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)NC1=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


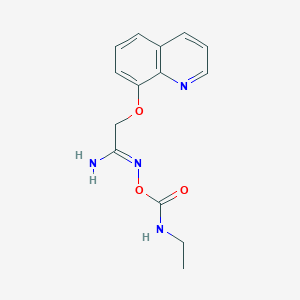
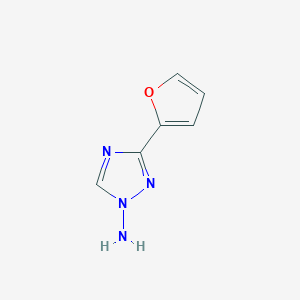
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
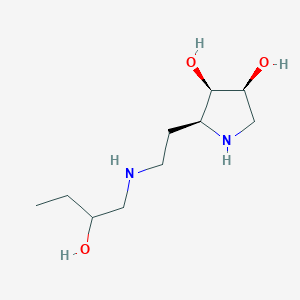
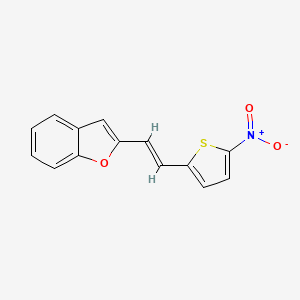
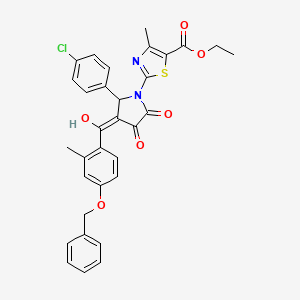
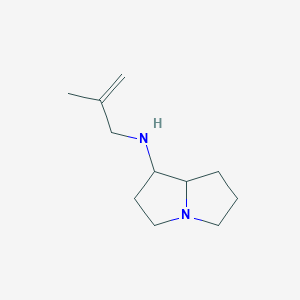
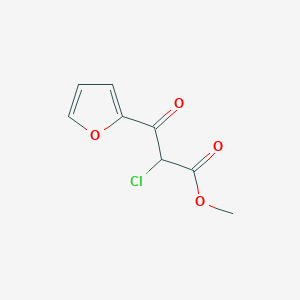
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
